2,4-Dimethyl-3-fluorobenzoic acid
Overview
Description
2,4-Dimethyl-3-fluorobenzoic acid is an organic compound with the molecular formula C₉H₉FO₂ It is a derivative of benzoic acid, featuring a fluorine atom at the 3-position and methyl groups at the 2- and 4-positions of the benzene ring
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 2,4-dimethylbenzoic acid using fluorinating agents such as xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).
Halogen Exchange: Another approach is halogen exchange reactions, where a halogen atom in a precursor molecule is replaced by fluorine. For example, 2,4-dimethylbenzoic acid chloride can be treated with hydrogen fluoride (HF) to introduce the fluorine atom.
Industrial Production Methods: The industrial production of this compound typically involves large-scale fluorination reactions under controlled conditions to ensure high yield and purity. The choice of fluorinating agent and reaction conditions depends on the desired scale and specific requirements of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as this compound derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the fluorine atom, replacing it with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: this compound derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohols and aldehydes derived from the reduction of the carboxylic acid group.
Substitution Products: Compounds with different substituents replacing the fluorine atom.
Scientific Research Applications
2,4-Dimethyl-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a fluorescent probe in biological studies to track cellular processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
2,4-Dimethyl-3-fluorobenzoic acid is similar to other fluorinated benzoic acid derivatives, such as 2,4-dimethylbenzoic acid and 3-fluorobenzoic acid. its unique combination of fluorine and methyl groups gives it distinct chemical properties and potential applications. The presence of the fluorine atom can significantly alter the compound's reactivity and biological activity compared to its non-fluorinated counterparts.
Comparison with Similar Compounds
2,4-Dimethylbenzoic acid
3-Fluorobenzoic acid
2-Fluorobenzoic acid
4-Fluorobenzoic acid
Properties
IUPAC Name |
3-fluoro-2,4-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-5-3-4-7(9(11)12)6(2)8(5)10/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQYXSNDQKZGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654285 | |
Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-81-3 | |
Record name | 3-Fluoro-2,4-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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